molecular formula C3D2F6O2 B1140229 Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one CAS No. 109640-39-3

Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one

Cat. No.: B1140229
CAS No.: 109640-39-3
M. Wt: 186.05
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Deuterated Water: Deuterated water, also known as heavy water, is a form of water where the hydrogen atoms are replaced by deuterium . The primary targets of deuterated water are the metabolic processes within the body . Deuterium, being a stable isotope of hydrogen, can replace hydrogen in many biochemical reactions, thereby affecting the metabolic stability of drugs .

1,1,1,3,3,3-Hexafluoropropan-2-one: 1,1,1,3,3,3-Hexafluoropropan-2-one is a highly polar solvent . It primarily targets chemical reactions, facilitating Friedel–Crafts-type reactions . It also enhances the efficiency of certain catalyzed reactions .

Mode of Action

Deuterated Water: Deuterated water interacts with its targets by replacing the hydrogen atoms in the metabolic reactions . This replacement leads to amplified bond strength, which in turn increases the biological half-life and thus metabolic stability of the drug .

1,1,1,3,3,3-Hexafluoropropan-2-one: 1,1,1,3,3,3-Hexafluoropropan-2-one interacts with its targets by facilitating reactions that would otherwise require a Lewis acid catalyst . It also enhances the efficiency of certain catalyzed reactions .

Biochemical Pathways

Deuterated Water: Deuterated water affects various biochemical pathways. It can result in metabolic shunting, leading to decreased exposure of critical organs to unwanted and toxic metabolites or increased exposure to desired active metabolites .

1,1,1,3,3,3-Hexafluoropropan-2-one: It is known to facilitate friedel–crafts-type reactions .

Pharmacokinetics

Deuterated Water: Deuterated water can demonstrate better pharmacokinetic or toxicological properties due to stronger deuterium–carbon bonds by altering their metabolism . This results in the increased drug half-life without affecting protein-binding interactions of the drug .

1,1,1,3,3,3-Hexafluoropropan-2-one:

Result of Action

Deuterated Water: The molecular and cellular effects of deuterated water’s action include changes in fundamental processes such as cell division or energy metabolism . It can also lead to a decrease in the growth rate of mammalian cell lines .

1,1,1,3,3,3-Hexafluoropropan-2-one:

Action Environment

Deuterated Water: Environmental factors can influence the action, efficacy, and stability of deuterated water. For example, the presence of heavy water in the environment can make growth a challenging task for some organisms .

Biological Activity

Deuterated water (D₂O) and 1,1,1,3,3,3-hexafluoropropan-2-one (HFIP) are two distinct compounds that exhibit unique biological activities. This article explores their interactions within biological systems, focusing on their mechanisms of action, potential applications in research and medicine, and relevant case studies.

Overview of Compounds

Deuterated Water (D₂O) :
Deuterated water is water in which the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. It is often used in NMR spectroscopy and other analytical techniques due to its unique nuclear properties.

1,1,1,3,3,3-Hexafluoropropan-2-one (HFIP) :
HFIP is a highly fluorinated compound known for its reactivity and ability to disrupt hydrogen bonding in proteins and enzymes. Its unique structure allows it to interact with biological macromolecules effectively.

1. Interaction with Proteins and Enzymes

HFIP exhibits significant biological activity primarily through its interactions with proteins. The compound can disrupt hydrogen bonds within protein structures, leading to alterations in protein conformation and function. This disruption can affect enzyme activity and protein stability:

  • Hydrogen Bond Disruption : HFIP's ability to interfere with hydrogen bonding can lead to denaturation or altered activity of proteins involved in various biochemical pathways .
  • Enzyme Inhibition : Studies suggest that HFIP can inhibit certain enzymes by altering their active sites or overall structure .

2. Isotope Effects in Biological Systems

Deuterated water has been shown to influence biochemical reactions differently than regular water due to the kinetic isotope effect. This effect can slow down reaction rates involving hydrogen transfer processes:

  • Kinetic Isotope Effect : The substitution of deuterium for hydrogen can lead to changes in reaction kinetics, which may be exploited in studying metabolic pathways and enzyme mechanisms .

Table 1: Summary of Biological Activities

CompoundBiological ActivityMechanism of Action
Deuterated WaterAlters reaction kineticsKinetic isotope effects
HFIPDisrupts protein structureHydrogen bond disruption
Inhibits enzyme activityActive site alteration

Case Study 1: HFIP as a Protein Denaturant

A study investigated the effects of HFIP on the stability of various proteins. The results indicated that HFIP could induce denaturation at low concentrations by disrupting the hydrogen bonding network critical for maintaining protein integrity. This property makes HFIP a valuable tool for studying protein folding and misfolding associated with diseases like Alzheimer's .

Case Study 2: Deuterated Water in Metabolic Studies

Research utilizing deuterated water has shown its potential in tracing metabolic pathways. By incorporating D₂O into cell cultures, researchers can track the incorporation of deuterium into metabolic products, providing insights into cellular metabolism and biosynthetic pathways .

Scientific Research Applications

NMR Spectroscopy

Deuterated hexafluoroacetone serves as an essential solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its deuterated nature allows for clearer spectral analysis by minimizing the interference from hydrogen signals. This property is crucial for characterizing complex molecules and studying reaction mechanisms.

Compound Application Key Characteristics
Deuterated HexafluoroacetoneNMR SpectroscopyHigh reactivity and isotopic labeling
Non-deuterated HexafluoroacetoneLess effective for isotope studiesStandard solvent properties

Biochemical Studies

Deuterated water has been utilized in various biochemical studies to investigate metabolic pathways. The presence of deuterium can alter the kinetics of enzymatic reactions and provide insights into metabolic shunting processes. For example:

  • Metabolic Pathways : Deuterated water can influence the metabolism of drugs by modifying the rates at which they are metabolized due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds . This property has been leveraged in drug discovery to enhance pharmacokinetic profiles.

Drug Development

The concept of "deuterium switch" has gained traction in pharmaceutical development. By replacing hydrogen with deuterium in drug molecules, researchers aim to improve their pharmacokinetic properties and reduce toxicity. Notable examples include:

  • Deutetrabenazine : Approved by the FDA in 2017, this drug demonstrated improved efficacy and reduced dosing frequency compared to its non-deuterated counterpart .
  • Caffeine Derivatives : Studies have shown that deuterated caffeine exhibits a more favorable pharmacokinetic profile, leading to less frequent dosing and reduced exposure to toxic metabolites .

Case Study 1: Palladium-Catalyzed Deuteration

A study demonstrated the effectiveness of using deuterated water in palladium-catalyzed nondirected late-stage deuteration of arenes. The reaction utilized a solvent system comprising deuterated water and hexafluoroisopropanol (HFIP), resulting in high yields of deuterated products with significant isotopic enrichment .

Case Study 2: Drug Metabolism Research

Research has shown that deuterated versions of existing drugs can exhibit significantly altered metabolic pathways due to the stronger carbon-deuterium bonds. This leads to decreased rates of metabolism and potentially lower toxicity profiles. For instance, studies on several non-steroidal anti-inflammatory drugs (NSAIDs) indicated that their deuterated analogs had improved pharmacokinetics compared to their traditional forms .

Q & A

Basic Research Questions

Q. How do researchers select deuterated solvents for NMR studies involving HFIP or deuterated water?

Deuterated solvents are chosen based on their isotopic purity, compatibility with analytes, and ability to suppress solvent interference. For example:

  • Deuterated water (D₂O) is critical for biomolecular NMR due to its ability to minimize water proton signals while maintaining hydrogen-bonding properties .
  • HFIP-d₂ (deuterated hexafluoroisopropanol) is used in fluorinated solvent systems for peptide synthesis or acid-sensitive reactions, where its strong hydrogen-bond-disrupting properties aid in solubilizing hydrophobic compounds .
  • Residual proton signals (e.g., 1.59 ppm in CDCl₃ or 4.67 ppm in D₂O) must be accounted for during spectral analysis .

Q. What experimental considerations are required to mitigate residual solvent signals in NMR spectra?

Residual solvent peaks (e.g., water in CDCl₃ or DMSO-d₆) can obscure analyte signals. Strategies include:

  • Drying protocols : Use molecular sieves or inert gas purging for hygroscopic solvents like HFIP.
  • Solvent suppression sequences : Apply pulse sequences like PRESAT or NOESY to suppress water signals in D₂O-based experiments .
  • Deuterium lock calibration : Ensure solvent deuteration ≥99% to minimize proton contamination .

Q. How is deuterated water applied in neutron diffraction studies of hygroscopic materials?

In neutron diffraction, hydrogen atoms produce strong incoherent scattering, which deuterium mitigates. For hygroscopic samples:

  • Deuteration : Exchange H₂O with D₂O to reduce hydrogen content and improve signal clarity .
  • Quantitative analysis : Use prompt-gamma neutron activation (PGNA) to measure residual hydrogen levels post-deuteration .

Q. What is the role of deuterated solvents in hydrogen-deuterium exchange mass spectrometry (HDX-MS)?

HDX-MS relies on deuterated buffers (e.g., D₂O) to label labile hydrogens in proteins. Key steps:

  • Quench conditions : Use low-pH, low-temperature buffers to halt exchange post-labeling.
  • Peptide identification : Compare deuterated samples with undeuterated controls using software like DynamX 3.0 to map solvent-accessible regions .

Advanced Research Questions

Q. What are the trade-offs between deuterated solvents and deuterated atmospheres in FT-ICR mass spectrometry for complex mixtures?

  • Deuterated solvents (e.g., D₂O): Provide low-depth HDX (1–2 deuteriums per molecule) but simplify formula assignment due to detectable non-deuterated ions .
  • Deuterated atmospheres (e.g., D₂ gas): Enable near-complete HDX (all labile H replaced) but require prior knowledge of sample composition for accurate molecular formula generation .

Q. How does deuteration enhance the pharmacokinetic stability of antiviral compounds like GC376?

Deuteration of protease inhibitors (e.g., GC376) slows metabolic degradation by altering C-D bond kinetics. In SARS-CoV-2 studies:

  • In vivo efficacy : Deuterated GC376 reduced viral load and weight loss in murine models by extending drug half-life .
  • Methodological insight : Deuterated analogs are synthesized via catalytic deuteration (e.g., using D₂O and semiconductor photocatalysts) .

Q. What structural and functional challenges arise when studying deuterated macromolecules in heavy water (D₂O)?

  • Conformational changes : Deuterated proteins in D₂O may exhibit altered folding kinetics due to stronger hydrogen bonds .
  • Functional adaptation : Microbial cultures in D₂O require prolonged acclimation to maintain viability, as deuterated ribosomes and enzymes exhibit reduced catalytic efficiency .

Q. How can deuterated water serve as a tracer in hydrological and environmental studies?

  • Subsurface flow tracking : Deuterated water irrigation experiments reveal preferential flow paths in soil matrices via isotope-ratio mass spectrometry (IRMS). For example, deuterium traces detected in trench outflow within 2 hours indicate rapid bypass flow .

Q. What catalytic strategies enable selective deuteration of organic molecules using D₂O?

  • Photocatalytic deuteration : Semiconductor catalysts (e.g., CdS) split D₂O under UV light, generating deuterium radicals for C-H bond substitution. This method achieves >90% deuteration in ketones and amines without toxic byproducts .

Comparison with Similar Compounds

Deuterated Water (D₂O)

Deuterated water (D₂O), also known as heavy water, is a form of water where hydrogen atoms (protium) are replaced by deuterium (²H or D), a stable hydrogen isotope. It exhibits distinct physicochemical properties due to the higher mass of deuterium, including a higher boiling point (101.4°C vs. 100°C for H₂O) and density (1.11 g/cm³ at 25°C). D₂O is critical in nuclear reactors as a neutron moderator and in spectroscopic techniques like NMR, where its low proton content minimizes signal interference .

1,1,1,3,3,3-Hexafluoropropan-2-one (Hexafluoroacetone, HFA)

Hexafluoroacetone (HFA, C₃F₆O) is a fluorinated ketone characterized by six fluorine atoms bonded to a propanone backbone. Its strong electronegativity and electron-withdrawing effects make it highly reactive and polar. HFA is often stabilized as a trihydrate (C₃F₆O·3H₂O, CAS 13098-39-0) due to its hygroscopic nature . It is widely used as a solvent in organic synthesis, fluorination reactions, and peptide chemistry .

Deuterated Water vs. Other Isotopic and Non-Isotopic Waters

Property H₂O D₂O H₂¹⁸O Deuterated Methanol (CD₃OD)
Molecular Weight (g/mol) 18.015 20.027 20.015 36.04
Boiling Point (°C) 100 101.4 100.1 64.7
Density (g/cm³, 25°C) 0.997 1.107 1.11 0.888
Key Applications Universal solvent, biology NMR spectroscopy, neutron moderation Isotopic tracing NMR solvent, organic synthesis
References - -

Key Findings :

  • D₂O’s higher mass and polarity enhance its utility in NMR and neutron moderation compared to H₂O.
  • H₂¹⁸O is used for isotopic tracing but lacks the neutron moderation capacity of D₂O .

1,1,1,3,3,3-Hexafluoropropan-2-one vs. Related Fluorinated Compounds

Property HFA (Anhydrous) HFA Trihydrate 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) Perfluoro(2-methyl-3-pentanone)
Molecular Formula C₃F₆O C₃F₆O·3H₂O C₃H₂F₆O C₆F₁₂O
Molecular Weight (g/mol) 166.02 220.08 168.04 300.06
Boiling Point (°C) - Decomposes 58–60 (anhydrous) 98–100
Solubility Reacts with H₂O Water-soluble Miscible with H₂O, organic solvents Limited H₂O solubility
Key Applications Fluorination agent Stabilized form of HFA Peptide synthesis, chromatography High-temperature solvent
References

Key Findings :

  • HFA Trihydrate : Stabilizes reactive anhydrous HFA, enabling safer handling in aqueous systems .
  • HFIP : Unlike HFA, HFIP (C₃H₂F₆O) is a fluorinated alcohol with superior solubility in polar solvents, making it ideal for peptide synthesis and as a co-solvent in HPLC .
  • Perfluorinated Ketones: Longer-chain analogs like perfluoro(2-methyl-3-pentanone) exhibit higher thermal stability but reduced reactivity compared to HFA .

Deuterated Fluorinated Compounds

Compound Molecular Formula Deuterium Substitution Applications
1,1,1,3,3,3-Hexafluoro-2-propanol-d₂ C₃D₂F₆O Deuterium at hydroxyl and α-C NMR spectroscopy, isotopic tracing
Deuterated Water (D₂O) D₂O Full H → D substitution Neutron moderation, kinetic studies
2-Chloropropane-1,1,1,3,3,3-d₆ C₃ClD₆ Six deuterium atoms Mechanistic studies in organic chemistry

Key Findings :

  • Deuterated fluorinated compounds like HFIP-d₂ retain the solvent properties of their protonated forms while enabling isotopic labeling for mechanistic studies .

Research Highlights

Deuterated Water in Astrochemistry

Deuterated water is detected in interstellar ice analogs, where its formation is linked to low-temperature ion-molecule reactions. Studies suggest D₂O/H₂O ratios in protostellar environments exceed terrestrial values, providing insights into cosmic chemical evolution .

Preparation Methods

Preparation of Deuterated Water

Deuterated water, a key moderator in nuclear reactors and a solvent in isotopic labeling, is primarily produced through two established methods: dual-temperature exchange and electrolytic concentration.

Dual-Temperature Exchange Method

The dual-temperature exchange process exploits the temperature-dependent equilibrium of deuterium between hydrogen gas and water. This method operates through two columns—a "cold" column (20–30°C) and a "hot" column (80–100°C)—where deuterium preferentially concentrates in water at lower temperatures and in hydrogen gas at higher temperatures . The separation factor (α\alpha) for the water-hydrogen system is approximately 1.22, enabling efficient deuterium enrichment . A mixed solvent system, often incorporating hydrogen sulfide (H₂S) or ammonia (NH₃), enhances exchange kinetics. For instance, the water-hydrogen sulfide system achieves a separation factor of 1.12, albeit with higher operational complexity due to corrosive intermediates .

Table 1: Comparative Data for Deuterated Water Production Methods

MethodSeparation Factor (α\alpha)Energy Consumption (kWh/kg D₂O)Yield (%)
Dual-Temperature (H₂O-H₂)1.225,00030
Electrolysis7.270,00060
H₂O-H₂S Exchange1.125,00018

Electrolytic Concentration

Electrolytic methods decompose water into hydrogen and oxygen, leveraging the slower dissociation rate of D₂O compared to H₂O. In a typical setup, a Pd-B alloy cathode facilitates preferential deuterium adsorption, achieving a 4% volumetric enrichment per cycle . However, this method demands substantial energy input (~70,000 kWh/kg D₂O) and is less economically viable than dual-temperature systems .

Synthesis of 1,1,1,3,3,3-Hexafluoropropan-2-one

HFPO, a fluorinated ketone with applications in polymer chemistry and organic synthesis, is synthesized via nucleophilic substitution and oxidative steps.

Conventional Synthesis via Potassium Acetate and CF₃-C≡CCF₃

A suspension of potassium acetate (642 mmol) in dimethylformamide (DMF) reacts with hexafluoropropylene (CF₃-C≡CCF₃) under nitrogen at room temperature . After quenching with water and NaCl, the organic layer is dried, concentrated, and treated with sulfuric acid in ethanol to yield HFPO. Distillation at 58.2°C affords the product with 99.95% purity .

Table 2: Reaction Conditions for HFPO Synthesis

ParameterValue
SolventDimethylformamide (DMF)
Temperature25°C (ambient)
CatalystH₂SO₄
Purity99.95% (GC analysis)

Deuteration Using Heavy Water

Deuterated analogs of HFPO are synthesized by substituting H₂O with D₂O in the hydrolysis step. For example, the oxime derivative (C₃HF₆NO) forms via reaction of hexafluoropropan-2-one with hydroxylamine in deuterated methanol (CD₃OD) . Rhodium-catalyzed deuteration at 70–80°C in heavy water further introduces deuterium at carbon centers adjacent to electron-withdrawing groups .

Integrated Methodologies for Deuterated Fluorinated Compounds

Combining fluorination and deuteration steps enhances isotopic purity. A patent-pending method reacts non-deuterated precursors containing C-N-X motifs (X = nitroso, hydroxyl) with Rh catalysts in D₂O/CD₃OD mixtures . For instance, converting CF₃-C(NO)-CF₃ to CF₃-C(ND)-CF₃ achieves >90% deuterium incorporation at 80°C . Reducing agents like NaBH₄/NiCl₂ further stabilize deuterated products .

Analytical and Comparative Data

Table 3: Deuteration Efficiency in Fluorinated Compounds

SubstrateDeuteration AgentTemperature (°C)Deuterium Incorporation (%)
CF₃-C(NO)-CF₃D₂O/Rh8092
CF₃-CHOCD₃OD/DCl7085

Properties

IUPAC Name

deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBNOKIGWWEWCN-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584208
Record name Hexafluoropropan-2-one--(~2~H_2_)water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72301-81-6
Record name Hexafluoropropan-2-one--(~2~H_2_)water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72301-81-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 50-ml three-necked flask were placed 7.85 g (17.8 mmol) of the 56.8% aqueous potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate solution prepared in Reference Example 1 and 2.46 g (17.8 mmol) of potassium carbonate. 16 g of water was added to dissolve the mixture. The pH was 13. The reaction was performed by blowing chlorine gas at 20 ml/min for 37 minutes (33 mmol, 1.85 eq.) while stirring the solution under heat at 40° C. in a water bath. The pH when the reaction was complete was 6.6. Hexafluoroacetone hydrate was obtained at a starting material conversion of 99.7% with a selectivity of at least 99%.
Name
potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 100-ml three-necked flask was placed 6.52 g (14.8 mmol) of the 56.8% aqueous potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate solution prepared in Reference Example 1. To this mixture were added 1.7 g of 35% hydrochloric acid and 0.8 g of potassium hydrogencarbonate in this order, thereby adjusting the pH to 8. Subsequently, 24.0 g (32.3 mmol) of 10% aqueous sodium hypochlorite solution was added over one hour while heating the mixture at 40° C. in a water bath, followed by further stirring for 5 hours while maintaining the same temperature. The pH when the reaction was complete was 8. Hexafluoroacetone hydrate was obtained at a starting material conversion of 90% with a selectivity of at least 99%.
Name
potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 50-ml three-necked flask were placed 20 mmol of the aqueous sodium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate solution prepared in Reference Example 2 and 2.12 g (20 mmol) of sodium carbonate. 20 g of water was added to dissolve the mixture. The pH was 9.8. A reaction was performed by blowing chlorine gas at 20 ml/min for 29 minutes (24.1 mmol, 1.2 eq.) while stirring the solution under heat at 40° C. in a water bath. The pH during this treatment was 6.9. To this solution, 1.06 g (10 mmol) of sodium carbonate was further added, followed by dissolving. The pH was 9.1. The reaction was further performed by blowing chlorine gas at 10 ml/min for 22 minutes (9.2 mmol, 0.46 eq.) while stirring the solution under heat at 40° C. The pH when the reaction was complete was 6.8. Hexafluoroacetone hydrate was obtained at a starting material conversion of 82% with a selectivity of at least 99%.
Name
sodium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.